molecular formula C6H5BrN4 B13014127 5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine

5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine

Cat. No.: B13014127
M. Wt: 213.03 g/mol
InChI Key: YXXDQUBDTJXUAR-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound with an intriguing structure. It belongs to the pyrazolo[4,3-D]pyrimidine family, which combines pyrazole and pyrimidine moieties. This compound has attracted attention due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between 3-methylpyrazole and 5-bromopyrimidine can yield the desired compound.

Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., DMF or DMSO) with a base (such as potassium carbonate) as a catalyst. The bromine substitution occurs at the 5-position of the pyrimidine ring, resulting in the formation of the target compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.

Chemical Reactions Analysis

5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine can participate in various chemical reactions:

    Substitution Reactions: The bromine atom at the 5-position makes it susceptible to nucleophilic substitution reactions.

    Oxidation/Reduction Reactions: Depending on the functional groups present, it can undergo oxidation or reduction processes.

    Common Reagents and Conditions: Reagents like strong bases, nucleophiles, and oxidizing agents play a role in these reactions.

    Major Products: The specific products depend on the reaction conditions and substituents. For example, substitution with an amine can yield 5-amino-3-methyl-1H-pyrazolo[4,3-D]pyrimidine.

Scientific Research Applications

5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold, targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe to investigate cellular pathways or protein interactions.

    Materials Science: Its unique structure may contribute to novel materials or catalysts.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular proteins, modulate signaling pathways, or affect gene expression. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine is unique, similar compounds include other pyrazolo[4,3-D]pyrimidines or related heterocycles. These analogs may have distinct properties or applications.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-3-methyl-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H5BrN4/c1-3-5-4(11-10-3)2-8-6(7)9-5/h2H,1H3,(H,10,11)

InChI Key

YXXDQUBDTJXUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=NC(=N2)Br

Origin of Product

United States

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